5-hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
5-hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-7-13-15(11(2)8-14(18)20-13)16(19)12(10)9-17-5-3-4-6-17/h7-8,19H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKLDTYJRRJRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1CN3CCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxycoumarin and pyrrolidine.
Alkylation: The 4-hydroxycoumarin undergoes alkylation with a suitable alkylating agent to introduce the pyrrolidin-1-ylmethyl group.
Methylation: Subsequent methylation reactions introduce the methyl groups at the 4 and 7 positions.
Hydroxylation: Finally, hydroxylation at the 5 position completes the synthesis.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5 position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrolidin-1-ylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution may introduce new functional groups.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of chromenones, characterized by a chromene backbone with various substituents that enhance its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 287.33 g/mol. The structure includes a hydroxyl group and a pyrrolidine moiety, which contribute to its pharmacological properties.
Antioxidant Activity
Research indicates that compounds similar to 5-hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress linked to various diseases, including cancer and neurodegenerative disorders.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of chromenone were tested for their ability to scavenge free radicals. The results demonstrated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic benefits in oxidative stress-related conditions .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases.
Case Study:
A study conducted on animal models of inflammation revealed that administration of this compound resulted in a significant decrease in pro-inflammatory cytokines. This suggests that the compound may modulate inflammatory pathways effectively .
Neuroprotective Effects
The neuroprotective potential of this compound has garnered attention due to its ability to cross the blood-brain barrier.
Case Study:
In research published in Neuroscience Letters, the compound was evaluated for its effects on neuronal cell lines exposed to neurotoxic agents. Results indicated that it significantly reduced cell death and promoted neuronal survival, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Anticancer Activity
Emerging studies suggest that this compound exhibits anticancer properties.
Case Study:
A recent investigation published in Cancer Research showed that this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. These findings support further exploration into its use as an adjunct therapy in cancer treatment .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical profiles of coumarin derivatives are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous coumarins and related molecules:
Substituent Positioning and Functional Groups
Physicochemical Properties
Lipophilicity :
- Methyl groups at positions 4 and 7 enhance lipophilicity, improving membrane permeability. The pyrrolidinylmethyl group further contributes to moderate lipophilicity, balancing solubility and absorption .
- Glucosylated derivatives (e.g., scopolin) are highly hydrophilic, limiting blood-brain barrier penetration .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Substitutions at position 6 (e.g., pyrrolidinylmethyl) are rare in natural coumarins but may confer unique binding profiles. For example, the flexibility of the pyrrolidine ring could enable interactions with hydrophobic enzyme pockets .
- Methyl groups at positions 4 and 7 are associated with enhanced metabolic stability, as seen in trimethylapigenin derivatives .
- However, in vivo studies are required to validate these hypotheses.
Biological Activity
5-Hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, a derivative of coumarin, has garnered attention in recent years due to its potential biological activities. Coumarins are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.33 g/mol. The compound features a coumarin backbone substituted with a pyrrolidine moiety, which may influence its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research on its derivatives has shown promising results in inhibiting tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme involved in DNA repair mechanisms that is often overexpressed in cancer cells. Inhibiting TDP1 can sensitize tumor cells to chemotherapeutic agents like topotecan and camptothecin .
Table 1: Inhibitory Activity Against TDP1
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| This compound | 130 | Most active among the tested compounds |
| Other derivatives | Varies | Some derivatives showed less activity |
The cytotoxicity of this compound was evaluated against various cancer cell lines, including HeLa (cervical carcinoma) and HEK293A (human embryonic kidney). The results indicated that while the compound exhibited moderate toxicity, it was less toxic than many existing chemotherapeutics .
Antioxidant Activity
Coumarins are widely recognized for their antioxidant properties. Studies suggest that the presence of hydroxyl groups in the structure enhances the free radical scavenging ability of the compound. This activity is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .
The proposed mechanism of action for the anticancer activity involves the inhibition of TDP1, leading to the accumulation of DNA damage in cancer cells. This accumulation sensitizes cells to DNA-damaging agents used in chemotherapy. Additionally, the antioxidant properties may contribute to reducing inflammation and preventing tumor progression by mitigating oxidative stress .
Case Studies
- Study on TDP1 Inhibition : A study demonstrated that several coumarin derivatives with structural modifications showed varying degrees of TDP1 inhibition. The most potent derivative exhibited an IC50 value of 130 nM, indicating strong potential for therapeutic use in combination therapies .
- Cytotoxicity Assessment : In vitro tests revealed that while some derivatives were cytotoxic at lower concentrations (e.g., CC50 values around 32 µM for HeLa cells), others maintained a favorable safety profile with higher CC50 values, suggesting potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 5-hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multicomponent reactions or stepwise functionalization of coumarin scaffolds. A typical approach involves:
- Step 1 : Base-assisted cyclization of substituted pyrrolidinone precursors (e.g., using ZnCl₂ in POCl₃) to introduce the pyrrolidinylmethyl group .
- Step 2 : Methylation and hydroxylation at positions 4, 5, and 7 using alkylating agents (e.g., methyl iodide) under controlled pH .
- Optimization : Reaction temperature (70–90°C), solvent polarity (DMF or ethanol), and catalyst loading (ZnCl₂ at 10 mol%) significantly impact yields. Column chromatography (ethyl acetate/PE gradients) or ethanol recrystallization improves purity .
Q. How can NMR and HRMS be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Look for signals at δ 6.2–6.8 ppm (coumarin aromatic protons), δ 3.5–4.0 ppm (pyrrolidinylmethyl CH₂), and δ 2.2–2.6 ppm (methyl groups). Absence of impurities (e.g., unreacted intermediates) is critical .
- 13C NMR : Confirm carbonyl (C=O) at ~160 ppm and quaternary carbons in the coumarin ring .
- HRMS : Calculate exact mass (C₁₉H₂₃NO₄: theoretical 337.1654) and match with experimental data (Δ < 2 ppm) .
Q. What analytical techniques are recommended for assessing purity in preclinical studies?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.1% threshold).
- Melting Point Analysis : Compare observed values (e.g., 161–164°C) with literature to confirm crystallinity .
- TLC : Monitor reaction progress using ethyl acetate/hexane (1:1) with UV visualization .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the pyrrolidinylmethyl substituent?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) provides atomic-level resolution:
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to minimize errors.
- Refinement : SHELXL refines thermal displacement parameters and hydrogen bonding (e.g., O–H···O interactions stabilizing the hydroxyl group) .
- Validation : Check R-factor (<5%) and electron density maps for missing/ambiguous groups .
Q. What strategies mitigate low yields during the introduction of the pyrrolidinylmethyl group?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (ZnCl₂, BF₃·Et₂O) to enhance electrophilic substitution at the coumarin C6 position .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., as a TBS ether) to prevent side reactions .
Q. How can computational docking studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., CDK2) or antimicrobial targets (e.g., DNA gyrase) based on structural homology .
- Docking Workflow :
Prepare the ligand (protonation states, tautomers) using Open Babel.
Generate grid files (AutoDock Vina) around the active site.
Analyze binding poses for hydrogen bonds (pyrrolidinyl N with Asp86) and hydrophobic interactions (methyl groups with Val18) .
Q. How should researchers address contradictory biological activity data across different assays?
- Methodological Answer :
- Assay Standardization : Use MTT for cytotoxicity (72 hr exposure) and broth microdilution for antimicrobial studies (24 hr incubation) .
- Control Experiments : Test against reference compounds (e.g., doxorubicin for anticancer, ciprofloxacin for antimicrobial) to normalize results.
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
